propyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Description
This compound is a tetracyclic quinoline derivative characterized by a 4-chlorophenyl group at position 7, a 4-propoxyphenyl group at position 4, and a propyl ester moiety at position 3. Its structural complexity arises from the fusion of a partially saturated quinoline core with aromatic and alkoxy substituents, which may influence its pharmacological and physicochemical properties.
Properties
IUPAC Name |
propyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClNO4/c1-4-14-34-23-12-8-20(9-13-23)27-26(29(33)35-15-5-2)18(3)31-24-16-21(17-25(32)28(24)27)19-6-10-22(30)11-7-19/h6-13,21,27,31H,4-5,14-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCOMOLRICEVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OCCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386520 | |
| Record name | propyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5724-93-6 | |
| Record name | propyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of a chlorophenyl derivative, a propoxyphenyl derivative, and a quinoline precursor, followed by cyclization and esterification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Propyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have biological activity, making it a candidate for drug discovery and development. Researchers can study its interactions with biological targets to identify potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of propyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a quinoline scaffold with several derivatives discussed in the evidence. Key structural comparisons include:
Substituent Impact :
- Alkoxy vs. Methoxy : The 4-propoxyphenyl group in the target compound increases lipophilicity compared to the methoxy group in 4k, which may affect bioavailability and blood-brain barrier penetration .
- Ester vs. Amino-Alcohol: The propyl ester in the target compound may confer slower metabolism compared to the amino-alcohol group in derivatives, which are prone to oxidation .
Pharmacological Activity
- Anti-Malarial Potency: Amino-alcohol quinolines () exhibit IC50 values 3× lower than mefloquine against Plasmodium falciparum, with additive/synergistic effects when combined with dihydroartemisinin (DHA). The target compound’s ester group and propoxy substituent may modulate similar activity but require empirical validation .
- Safety Profile: compounds show a 10× higher safety margin than mefloquine in hemolytic assays. The target compound’s lack of amino-alcohol groups could further reduce cytotoxicity .
Research Findings and Gaps
- Further in vitro testing against P. falciparum is warranted .
- Regulatory Considerations: Quinoline derivatives are regulated under REACH for carcinogenic risks ().
Biological Activity
Propyl 7-(4-chlorophenyl)-2-methyl-5-oxo-4-(4-propoxyphenyl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a synthetic compound belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its synthesis, biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C29H32ClNO4
- Molecular Weight : 465.968 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which combines an aldehyde, a β-keto ester, and an amine in the presence of a catalyst under reflux conditions in an appropriate solvent such as ethanol. This method is known for producing quinoline derivatives with diverse biological activities.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to propyl 7-(4-chlorophenyl)-2-methyl-5-oxo have been evaluated for their anti-proliferative effects against various cancer cell lines. A study demonstrated that certain derivatives inhibited cell growth by targeting specific pathways involved in cancer progression .
Antimicrobial Activity
Quinoline derivatives have also been studied for their antimicrobial properties. In vitro evaluations showed that compounds with similar structures were effective against a range of bacterial and fungal strains. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase enzymes .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Some studies have reported that quinoline derivatives can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .
The biological activity of propyl 7-(4-chlorophenyl)-2-methyl-5-oxo can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Modulation : It has potential as a modulator of G-protein coupled receptors (GPCRs), which play critical roles in numerous physiological processes .
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing this quinoline carboxylate derivative?
- Methodology : The synthesis typically involves a multi-step approach:
Condensation : React 4-chlorobenzaldehyde with a suitable amine (e.g., methylamine) under acidic conditions to form an imine intermediate .
Cyclization : Use a cyclohexanone derivative (e.g., 4-propoxyphenyl-substituted cyclohexanone) to cyclize the intermediate into the tetrahydroquinoline core .
Esterification : Introduce the propyl ester group via nucleophilic acyl substitution using propyl alcohol and a catalyst (e.g., H₂SO₄) .
- Key Considerations :
-
Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .
-
Optimize cyclization temperature (80–100°C) to avoid side reactions .
Synthetic Step Reagents/Conditions Yield Imine formation 4-Chlorobenzaldehyde, methylamine, HCl, ethanol, reflux 75–85% Cyclization Cyclohexanone derivative, H₂SO₄, 90°C 60–70% Esterification Propyl alcohol, DCC, DMAP, DCM 80–90%
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Methods :
- HPLC : Use a C18 column (acetonitrile:water 70:30, 1 mL/min) to confirm purity ≥95% .
- NMR : Key signals include δ 1.2–1.5 ppm (propyl CH₃), δ 5.2 ppm (quinoline C-H), and δ 7.3–7.8 ppm (aromatic protons) .
- X-ray Crystallography : Resolve crystal packing and stereochemistry (if single crystals are obtainable) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar quinoline derivatives?
- Case Study :
-
reports anti-inflammatory activity at low doses (IC₅₀ = 10 µM), while shows weaker activity (IC₅₀ = 50 µM) for analogs with bulkier substituents.
-
Resolution : Perform SAR studies to correlate substituent effects (e.g., propoxy vs. dichlorophenyl groups) with target binding .
- Experimental Design :
-
Use molecular docking (e.g., AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) .
-
Validate with in vitro assays (e.g., LPS-induced TNF-α suppression in macrophages) .
Substituent Biological Activity (IC₅₀) Target Affinity (Kd) 4-Chlorophenyl 10 µM 5.2 nM 2,4-Dichlorophenyl 50 µM 12.8 nM
Q. How can reaction yields be optimized for large-scale synthesis without compromising stereochemical control?
- Methodology :
-
Catalyst Screening : Compare Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but may reduce enantiomeric excess .
- Data-Driven Optimization :
Catalyst Solvent Yield ee (%) p-TsOH (10 mol%) Toluene 65% 92 ZnCl₂ (5 mol%) DMF 75% 85 - Recommendation : Use p-TsOH in toluene for >90% enantiomeric excess .
Q. What computational tools predict the compound’s stability under physiological conditions?
- Approach :
- DFT Calculations : Analyze bond dissociation energies (BDEs) for the ester group (C=O) and quinoline ring .
- Degradation Pathways : Simulate hydrolysis at pH 7.4 (37°C) using Schrödinger’s Jaguar .
- Key Findings :
- The propyl ester group has higher hydrolytic stability than ethyl analogs (t₁/₂ = 24 hrs vs. 12 hrs) .
Contradictions and Mitigation
Data Gaps and Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
